Cas no 6049-19-0 (Vat Black 29)

Vat Black  29 structure
Vat Black 29 structure
Product Name:Vat Black 29
Numero CAS:6049-19-0
MF:C64H34N4O8
MW:986.97677564621
CID:46363
PubChem ID:90474844
Update Time:2025-04-18

Vat Black 29 Proprietà chimiche e fisiche

Nomi e identificatori

    • Vat Black 29
    • C.I. Vat Balck 29
    • Dycosthren Grey BG
    • Grey BG
    • Indanthren Grey BG
    • Indanthren Grey BG-M
    • Vat Grey BG
    • Youhaothrene Grey BG Colloisol.
    • N,N'-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]bis(benzamide)]
    • 6049-19-0
    • DTXSID801102013
    • N,N'-(((6,12-Dioxo-6,12-dihydronaphtho[7,8,1,2,3-nopqr]tetraphene-4,10-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide
    • N,N'-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide]
    • EINECS 227-949-5
    • Benzamide, N,N'-((6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysene-4,10-diyl)bis(imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)))bis-
    • Benzamide,N,N'-[(6,12-dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-
    • N,N'-((6,12-Dihydro-6,12-dioxodibenzo(def,mno)chrysene-4,10-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl))bis(benzamide))
    • N-[4-[[18-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-12,22-dioxo-9-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaenyl]amino]-9,10-dioxoanthracen-1-yl]benzamide
    • Vat Black 29
    • Inchi: 1S/C64H34N4O8/c69-57-40-24-12-22-38-48(66-44-26-28-46(68-64(76)32-15-5-2-6-16-32)56-54(44)60(72)34-18-8-10-20-36(34)62(56)74)30-42-52(50(38)40)51-41(57)29-47(37-21-11-23-39(49(37)51)58(42)70)65-43-25-27-45(67-63(75)31-13-3-1-4-14-31)55-53(43)59(71)33-17-7-9-19-35(33)61(55)73/h1-30,65-66H,(H,67,75)(H,68,76)
    • Chiave InChI: OOBLPEMDRSTPAM-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C=CC=C3C(=CC4C(C5C=CC=C6C(=CC1=C(C=56)C=4C=23)NC1=CC=C(C2C(C3C=CC=CC=3C(C1=2)=O)=O)NC(C1C=CC=CC=1)=O)=O)NC1=CC=C(C2C(C3C=CC=CC=3C(C1=2)=O)=O)NC(C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 986.23800
  • Massa monoisotopica: 104.047344
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 2
  • Complessità: 62
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5
  • XLogP3: 12.8

Proprietà sperimentali

  • Densità: 1.561
  • PSA: 184.68000
  • LogP: 12.27260
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.